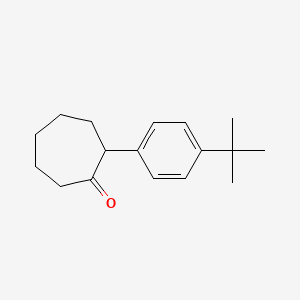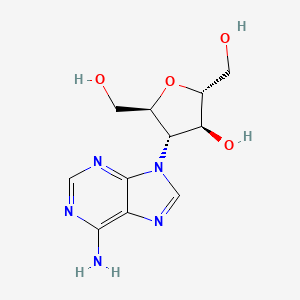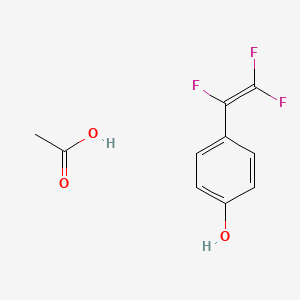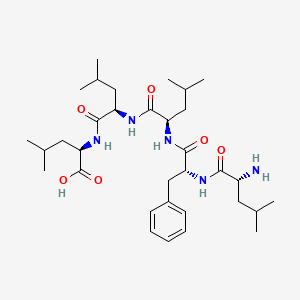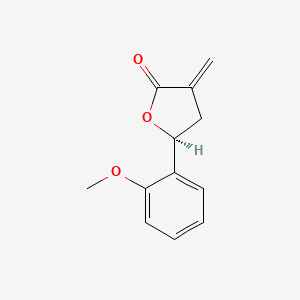
(5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methylideneoxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one typically involves the reaction of 2-methoxyphenyl derivatives with suitable reagents under controlled conditions. One common method involves the use of 2-methoxyphenyl isocyanate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
(5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A related compound used in similar chemical reactions and applications.
Tris(2-methoxyphenyl)amine: Another compound with a methoxyphenyl group, used in organic synthesis and materials science.
Uniqueness
(5S)-5-(2-Methoxyphenyl)-3-methylideneoxolan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
192582-80-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5S)-5-(2-methoxyphenyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C12H12O3/c1-8-7-11(15-12(8)13)9-5-3-4-6-10(9)14-2/h3-6,11H,1,7H2,2H3/t11-/m0/s1 |
InChI Key |
MKKYGMJIEHZSAK-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CC(=C)C(=O)O2 |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


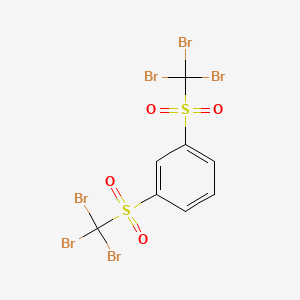
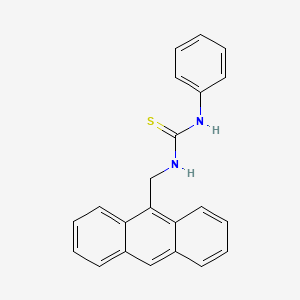
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
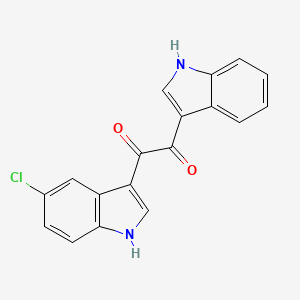
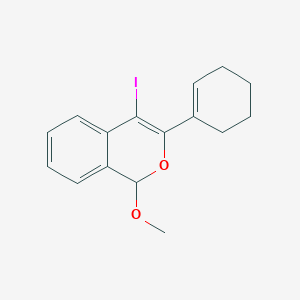
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
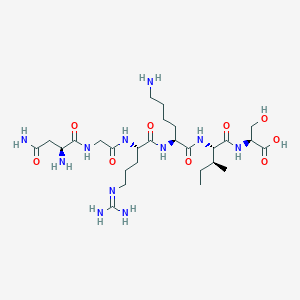
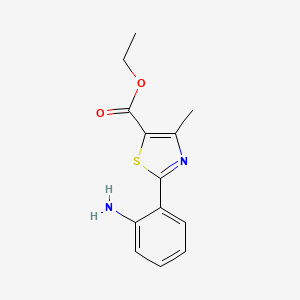
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
